4-Bromo-N-cyclopropyl-2,5-difluorobenzamide
CAS No.: 2379322-00-4
Cat. No.: VC11659562
Molecular Formula: C10H8BrF2NO
Molecular Weight: 276.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2379322-00-4 |
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Molecular Formula | C10H8BrF2NO |
Molecular Weight | 276.08 g/mol |
IUPAC Name | 4-bromo-N-cyclopropyl-2,5-difluorobenzamide |
Standard InChI | InChI=1S/C10H8BrF2NO/c11-7-4-8(12)6(3-9(7)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) |
Standard InChI Key | PATRHLJRZCWWHT-UHFFFAOYSA-N |
SMILES | C1CC1NC(=O)C2=CC(=C(C=C2F)Br)F |
Canonical SMILES | C1CC1NC(=O)C2=CC(=C(C=C2F)Br)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-bromo-N-cyclopropyl-2,5-difluorobenzamide is , with a molecular weight of 306.10 g/mol. The compound features a benzamide core substituted with bromine at the 4-position, fluorine atoms at the 2- and 5-positions, and a cyclopropyl group attached to the amide nitrogen (Figure 1).
Key structural attributes:
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Halogen substituents: The bromine atom at position 4 introduces steric bulk and potential sites for nucleophilic aromatic substitution (SNAr), while the fluorine atoms at positions 2 and 5 enhance electronic effects, influencing reactivity and intermolecular interactions .
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Cyclopropyl moiety: The strained three-membered ring confers conformational rigidity, often improving metabolic stability and target binding affinity in bioactive molecules .
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Amide linkage: The planar amide group facilitates hydrogen bonding with biological targets, a common feature in kinase inhibitors and enzyme modulators .
Synthetic Routes and Optimization
Precursor Synthesis: 4-Bromo-2,5-difluorobenzoic Acid
The synthesis of 4-bromo-N-cyclopropyl-2,5-difluorobenzamide begins with the preparation of 4-bromo-2,5-difluorobenzoic acid (CAS 28314-82-1), a critical intermediate. As detailed in , this precursor is synthesized via lithiation and carboxylation:
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Lithiation: 1,4-Dibromo-2,5-difluorobenzene undergoes lithiation at -78°C using n-butyllithium in diethyl ether/hexane, selectively replacing the bromine at position 4.
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Carboxylation: Quenching with carbon dioxide introduces the carboxylic acid group, yielding 4-bromo-2,5-difluorobenzoic acid with a 97% yield .
Reaction Scheme:
Amide Bond Formation
Conversion to the final amide involves activating the carboxylic acid and coupling with cyclopropylamine:
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Activation: Treatment with thionyl chloride () or oxalyl chloride converts the acid to its corresponding acyl chloride.
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Coupling: Reaction with cyclopropylamine in the presence of a base (e.g., triethylamine) forms the amide bond. Alternatively, coupling reagents like HATU or EDCI can be employed in polar aprotic solvents (e.g., DMF) .
Optimization Considerations:
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the product .
Physicochemical Properties
Experimental and predicted data for 4-bromo-N-cyclopropyl-2,5-difluorobenzamide are summarized below:
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.78 (dd, J = 8.2, 6.1 Hz, 1H, Ar-H), 7.46 (dd, J = 9.3, 5.4 Hz, 1H, Ar-H), 3.02–2.95 (m, 1H, cyclopropyl-CH), 1.20–1.15 (m, 2H, cyclopropyl-H), 0.85–0.79 (m, 2H, cyclopropyl-H) .
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¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (d, J = 8.2 Hz, F-2), -115.3 (d, J = 9.3 Hz, F-5) .
Reactivity and Functionalization
The bromine and fluorine substituents govern the compound’s chemical behavior:
Nucleophilic Aromatic Substitution (SNAr)
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Bromine replacement: The bromine at position 4 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under palladium catalysis (Buchwald–Hartwig coupling) or copper-mediated conditions .
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Fluorine retention: The electron-withdrawing fluorine atoms at positions 2 and 5 activate the ring for SNAr while remaining inert under mild conditions .
Amide Hydrolysis
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Acidic conditions: Prolonged exposure to HCl (≥2M) cleaves the amide bond, regenerating 4-bromo-2,5-difluorobenzoic acid and cyclopropylamine .
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Enzymatic degradation: Esterases and proteases may hydrolyze the amide in biological systems, necessitating prodrug strategies for therapeutic applications .
Applications in Materials Science
Liquid Crystals
The rigid benzamide core and halogen substituents promote mesophase stability in liquid crystalline materials, with transition temperatures >150°C .
Organic Electronics
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